Hydroxyquinoline

Hydroxyquinolines are a class of organic compounds characterized by the presence of both hydroxyl and quinoline functional groups. These molecules exhibit diverse applications due to their unique chemical properties. In pharmaceuticals, hydroxyquinolines are utilized as antibacterial agents, with their structure allowing for effective interaction with bacterial DNA, leading to inhibition or disruption of vital cellular processes. Additionally, certain derivatives have shown promise in antifungal and antiparasitic treatments, broadening their therapeutic potential.

In the field of agrochemicals, hydroxyquinolines are explored for their fungicidal properties, offering a sustainable approach to plant disease control without harming beneficial microorganisms. Their ability to chelate metal ions also makes them useful in catalysis and coordination chemistry applications.

Structurally, these compounds can be modified by introducing various substituents at different positions on the quinoline ring or hydroxyl group, providing flexibility for tailoring their properties according to specific needs. The synthesis of hydroxyquinolines often involves multi-step reactions that require precise control over reaction conditions to achieve desired products with high purity and yield.

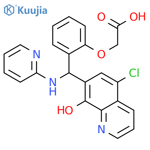

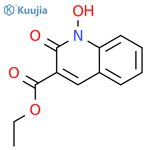

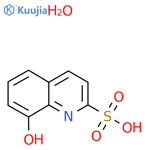

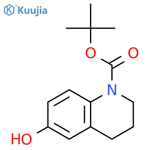

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

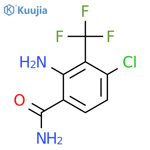

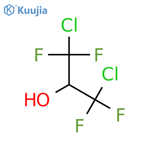

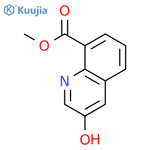

|

methyl 3-hydroxyquinoline-8-carboxylate | 315228-51-4 | C11H9NO3 |

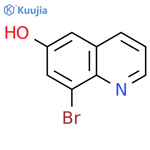

|

8-Bromoquinolin-6-ol | 159925-99-2 | C9H6BrNO |

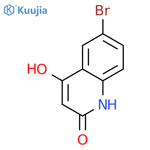

|

6-Bromo-4-hydroxy-2(1h)-quinolinone | 54675-23-9 | C9H6BrNO2 |

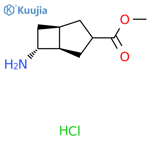

|

Mcl1-IN-1 | 713492-66-1 | C23H18ClN3O4 |

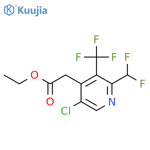

|

ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | 1873-41-2 | C12H11NO4 |

|

8-Hydroxy-quinoline-2-sulfonic acid monohydrate | 1202865-42-6 | C9H9NO5S |

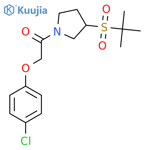

|

tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | 327044-56-4 | C14H19NO3 |

|

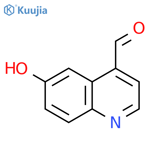

6-Hydroxyquinoline-4-carbaldehyde | 1261490-63-4 | C10H7NO2 |

|

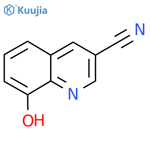

3-Quinolinecarbonitrile, 8-hydroxy- | 158040-66-5 | C10H6N2O |

|

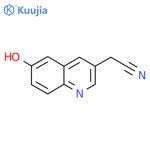

2-(6-Hydroxyquinolin-3-yl)acetonitrile | 1261886-31-0 | C11H8N2O |

Verwandte Literatur

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

Empfohlene Lieferanten

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte